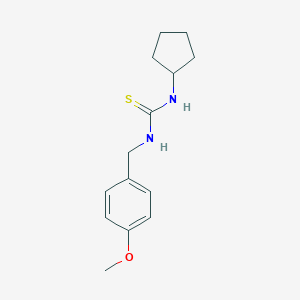
4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive drugs. It acts as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. BTCP has been studied extensively for its potential therapeutic applications, especially in the treatment of attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
作用机制
4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide acts as a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine from the synaptic cleft, leading to increased levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in several important functions, including reward, motivation, and movement.
Biochemical and physiological effects:
The increased levels of dopamine in the brain caused by 4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide can lead to a range of biochemical and physiological effects. These include improved cognitive function, reduced hyperactivity, and neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide in lab experiments is its potent dopamine reuptake inhibition activity, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using 4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide is its potential toxicity and side effects, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide. One area of interest is its potential therapeutic applications in the treatment of ADHD and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects and toxicity of 4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide, as well as its mechanism of action and potential interactions with other drugs. Finally, there is a need for more research on the use of 4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide in animal models of various neurological disorders.
合成方法
The synthesis of 4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with benzyl chloride and thiourea. The final product is obtained through a purification process using chromatography techniques.
科学研究应用
4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its ability to treat ADHD and Parkinson's disease. Studies have shown that 4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide can improve cognitive function and reduce hyperactivity in individuals with ADHD. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
属性
产品名称 |
4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide |
|---|---|
分子式 |
C21H26N2O2S |
分子量 |
370.5 g/mol |
IUPAC 名称 |
4-benzyl-N-(2,4-dimethoxyphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C21H26N2O2S/c1-24-18-8-9-19(20(15-18)25-2)22-21(26)23-12-10-17(11-13-23)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,22,26) |
InChI 键 |
SQULUOVLJGQBRU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216339.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)

![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)


![4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)